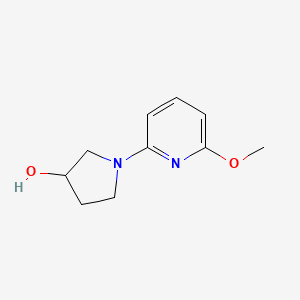![molecular formula C13H16N2 B14800432 Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is a spirocyclic compound that features a unique structure combining an imidazole ring and a naphthalene moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- often involves the use of [1,5]-hydride shift reactions. For instance, the treatment of benzylideneimidazolones with titanium tetrachloride can lead to the formation of spirocyclic derivatives . The reaction typically proceeds under inert atmosphere and requires heating in solvents like dichloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids like titanium tetrachloride for cyclization reactions , and other reagents like scandium triflate for [1,5]-hydride shift reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with titanium tetrachloride can lead to the formation of spirocyclic thiochromane derivatives .
科学的研究の応用
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiepileptic properties.
Medicine: Investigated for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Spiro[imidazole-4,3’-thiochroman]ones: These compounds also feature a spirocyclic structure and are synthesized using similar methods.
Spiro[imidazole-4,3’-quinolin]ones: These compounds are synthesized from benzylideneimidazolones and exhibit similar biological activities.
Uniqueness
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is unique due to its combination of an imidazole ring and a naphthalene moiety, which provides a distinct three-dimensional structure that can enhance its biological activity and selectivity.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
6'-methylspiro[1,4-dihydroimidazole-5,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C13H16N2/c1-10-2-3-11-4-5-13(7-12(11)6-10)8-14-9-15-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,15) |
InChIキー |
NRGOCGDSGZTYDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC3(C2)CN=CN3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


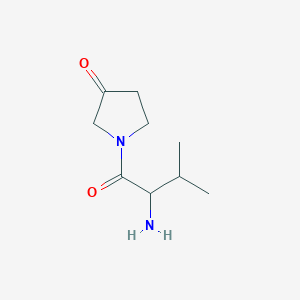
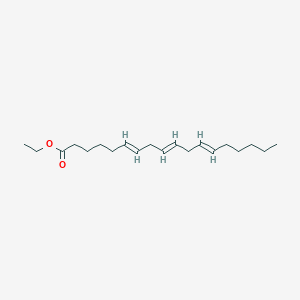
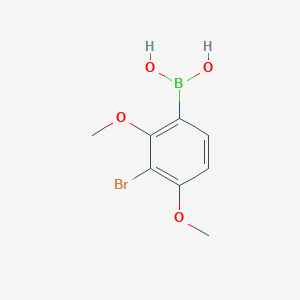
![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
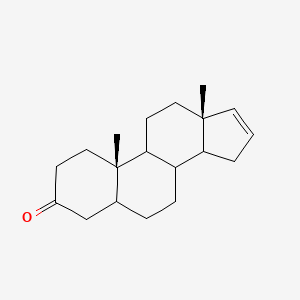
![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
